5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole
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Overview
Description
5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fusion of a cyclopentane ring with an oxadiazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole typically involves several steps. Starting with the formation of the oxadiazole ring, which is achieved through cyclization reactions of hydrazides with suitable carboxylic acids or their derivatives. Following this, the cyclopentane ring is introduced via hydrogenation under pressure in the presence of a catalyst such as palladium on carbon. Detailed reaction conditions include temperatures around 50-100°C and pressures up to 5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize flow chemistry for continuous synthesis, improving yield and efficiency. The starting materials would be introduced into the reactor in a controlled manner, with automated systems maintaining optimal reaction conditions. Purification would be achieved using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
Substitution: : Engages in nucleophilic substitution reactions, particularly at the oxadiazole ring, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium methoxide in methanol.
Major Products Formed
The major products depend on the type of reaction but can include carboxylic acids, alcohols, and substituted oxadiazole compounds.
Scientific Research Applications
This compound has several applications across diverse fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial and antifungal properties.
Medicine: : Investigated for its potential as a drug candidate, particularly in targeting neurological pathways.
Industry: : Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole involves interaction with specific molecular targets such as enzymes and receptors in biological systems. This interaction can alter cellular pathways, leading to various pharmacological effects. Studies suggest it may influence neurotransmitter release and uptake, making it relevant in neurological research.
Comparison with Similar Compounds
When compared to other oxadiazole derivatives, this compound stands out due to its unique cyclopentane fusion, which imparts distinct physicochemical properties. Similar compounds include:
3-benzyl-1,2,4-oxadiazole
5-phenyl-1,2,4-oxadiazole
2-methyl-1,2,4-oxadiazole
These compounds share the oxadiazole core but differ in their substituents and ring structures, leading to varying reactivity and applications.
Hope this deep dive helps!
Properties
IUPAC Name |
5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-5-12(6-3-1)9-14-18-15(20-19-14)16-8-4-7-13(16)10-17-11-16/h1-3,5-6,13,17H,4,7-11H2/t13-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOASHGQLQCNGS-CZUORRHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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